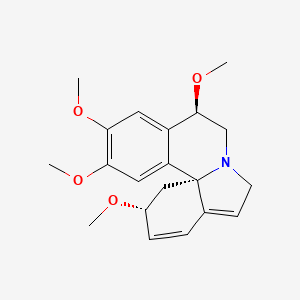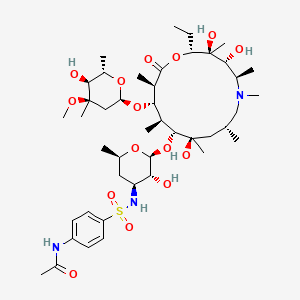
红豆碱
描述
Erythristemine is a compound that can be found in the barks of Aralia chinensis . It has a molecular weight of 343.4 g/mol .
Synthesis Analysis
The synthesis of Erythristemine involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The UPLC-MS analysis suggests the presence of five different alkaloids for the studied species, namely, erythristemine, 11β-methoxyglucoerysodine, erysothiopine, 11β-hydroxyerysodine-glucose, and 11-hydroxyerysotinone-rhanmoside .
Molecular Structure Analysis
The molecular structure of Erythristemine can be determined using tools like “What is this? (WIT)” which is a fully automated process from evaluating the crystal to providing the 'structure’ . Another method involves molecular dynamics simulations and structural analysis to decipher the functional impact of a twenty residue insert in the ternary complex .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Erythristemine can be studied using electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy . Another approach involves the use of phase diagrams in selecting conditions for the synthesis of nonstoichiometric solids .
Physical And Chemical Properties Analysis
The physical and chemical properties of Erythristemine can be analyzed using various mathematical tools for model sensitivity and uncertainty analysis . Another approach involves physicochemical analysis which investigates the interrelation between the composition, structure, and properties of matter .
科学研究应用
降压潜力和 β 受体参与:红豆碱以及其他来自红豆属的生物碱,因其降压作用而受到研究。对红豆树和鸡冠红豆的研究发现,这些植物的提取物(包括红豆碱)表现出有效的剂量依赖性降压作用,可能与 β 受体有关 (Merlugo 等人,2015)。
合成方法开发:红豆碱合成方法的开发也是一个重点领域。研究详细阐述了一种红豆烷骨架立体选择性甲氧化的方法,促进了红豆碱的总合成 (Isobe 等人,1989)。
自由基清除特性:红豆碱因其抗氧化特性而受到研究。在对红豆树的研究中,发现红豆碱存在于植物的大部分部位,并对 DPPH 自由基表现出中等的清除自由基特性 (Juma 和 Majinda,2004)。
植物雌激素特性:对红豆树的研究表明,红豆碱生物碱(可能包括红豆碱)表现出雌激素活性。这些化合物可能代表一类新的植物雌激素,这可能对妇科治疗产生影响 (Djiogue 等人,2014)。
降压和抗糖尿病活性:红豆属植物已被评估其降压和抗糖尿病活性,这可能与红豆碱等化合物有关 (Bilanda 等人,2020)。
神经保护作用:红豆树,可能含有红豆碱,在细胞研究中对 6-羟基多巴胺诱导的神经毒性表现出神经保护作用,表明其在神经退行性疾病治疗中的潜力 (Silva 等人,2016)。
安全和危害
作用机制
Target of Action
Erythristemine is an alkaloid that can be isolated from Erythrina lysistemon
Mode of Action
It is known that erythristemine has weak dpph radical scavenging properties . This suggests that it may interact with its targets to neutralize free radicals, thereby reducing oxidative stress. More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Given its weak dpph radical scavenging properties , it may be involved in pathways related to oxidative stress and free radical scavenging
Result of Action
Given its weak DPPH radical scavenging properties , it may have antioxidant effects at the molecular and cellular level, helping to protect cells from damage caused by free radicals.
属性
IUPAC Name |
(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRZRWBQPPMSS-GKCIPKSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erythristemine and where is it found?
A1: Erythristemine is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []
Q2: How is Erythristemine synthesized in the laboratory?
A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining erythristemine for further research.
Q3: Has Erythristemine been found in other Erythrina species?
A4: Yes, besides Erythrina lysistemon, erythristemine has also been isolated from Erythrina abyssinica. [] The presence of erythristemine in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




